molecular formula C10H14N2O B13163911 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one

3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one

Cat. No.: B13163911
M. Wt: 178.23 g/mol
InChI Key: XEMVTWFDBIDWKO-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C10H14N2O It is a derivative of pyridinone, characterized by the presence of an amino group at the third position, a cyclopropyl group at the first position, and an ethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and catalysts to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one
  • 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
  • 3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one hydrochloride

Comparison: Compared to these similar compounds, 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one is unique due to the presence of the ethyl group at the sixth position. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the ethyl group may enhance its binding affinity to certain targets or alter its solubility properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-1-cyclopropyl-6-ethylpyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-2-7-5-6-9(11)10(13)12(7)8-3-4-8/h5-6,8H,2-4,11H2,1H3

InChI Key

XEMVTWFDBIDWKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C(=O)N1C2CC2)N

Origin of Product

United States

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